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Compound of Interest

Compound Name: Bis(dimethylamino)dimethylsilane

Cat. No.: B1580881

Introduction

Bis(dimethylamino)dimethylsilane (B(DMADMS)) is a reactive organosilane compound used
for the chemical modification of surfaces, particularly silicon-based materials. Its primary
application lies in creating a chemically modified surface layer that alters properties such as
wettability, adhesion, and chemical reactivity. For researchers in materials science and drug
development, B(DMADMS) offers a method to functionalize silicon wafers, which are
fundamental substrates in biosensors, microarrays, and microfluidics. The modification process
involves the reaction of the silane with hydroxyl groups (-OH) present on the silicon wafer
surface, forming a stable, covalently bonded monolayer. This process is often referred to as
silanization.

Mechanism of Action

The surface of a silicon wafer typically has a native oxide layer (SiOz) which is terminated with
silanol (Si-OH) groups, especially after undergoing an oxidative cleaning process. The
B(DMADMS) molecule, Si(CHs)2(N(CHs)2)2, reacts with these surface silanol groups. The
silicon-nitrogen bonds in B(DMADMS) are susceptible to hydrolysis and can react with the
active hydrogen of the silanol groups. This reaction leads to the formation of a stable siloxane
bond (Si-O-Si) between the dimethylsilyl group and the wafer surface, releasing dimethylamine
as a byproduct. The resulting surface is terminated with dimethylsilyl groups, which significantly
alters its chemical characteristics.
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Applications in Research and Drug Development

» Control of Surface Wettability: The modification of a hydrophilic silicon oxide surface with
B(DMADMS) renders it more hydrophobic. This is crucial for applications in microfluidics to
control fluid flow and in patterning for selective cell adhesion.

» Passivation and Blocking: The B(DMADMS) layer can act as a passivation layer, preventing
non-specific adsorption of proteins, cells, or drug molecules onto the silicon surface. This is a
critical requirement for developing reliable biosensors and diagnostic platforms.[1]

o Atomic Layer Deposition (ALD) Inhibition: B(DMADMS) can be used to selectively passivate
SiO:z surfaces to inhibit the deposition of materials in subsequent ALD steps, enabling area-
selective deposition for advanced semiconductor fabrication.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from the surface
characterization of silicon wafers before and after modification with
Bis(dimethylamino)dimethylsilane.

Table 1: Water Contact Angle (WCA) Measurements

This table shows the change in surface wettability of a silicon wafer upon exposure to
B(DMADMS). Data is representative of vapor phase deposition at 150 °C.[2]

Surface State Exposure Time (seconds) Water Contact Angle (°)
Hydrophilic SiO2 (Initial) 0 50.9°
B(DMADMS) Modified SiOz 5 79.3°
B(DMADMS) Modified SiO> 10 79.5°
B(DMADMS) Modified SiO2 30 79.8°

Table 2: Layer Thickness Measurement by Spectroscopic Ellipsometry
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This table presents the increase in layer thickness on a SiO2 surface after modification with
B(DMADMS), indicating the formation of a monolayer.[2]

Surface State Exposure Time (seconds) Thickness Increase (nm)
B(DMADMS) Modified SiO2 5 ~0.3
B(DMADMS) Modified SiO2 10 ~0.3
B(DMADMS) Modified SiO2 30 ~0.3

Table 3: Representative XPS Elemental Surface Composition

This table provides an example of how X-ray Photoelectron Spectroscopy (XPS) can confirm
successful silanization by detecting the presence of nitrogen and an increase in carbon content
on the surface.

Surface State Si (2p) % O (1s) % C (1s) % N (1s) %
Cleaned Silicon
45 50 5 0
Wafer
B(DMADMS)
35 40 20 5

Modified Wafer

Experimental Protocols

Protocol 1: Cleaning and Hydroxylation of Silicon Wafers

A pristine and hydroxylated silicon surface is essential for achieving a dense and uniform silane
layer.

Materials:
e Silicon wafers

e Sulfuric acid (H2S0a4, 98%)
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Hydrogen peroxide (H202, 30%)

Deionized (DI) water

Nitrogen gas (high purity)

Glass beakers

Wafer tweezers

Procedure (Piranha Cleaning - Caution: Piranha solution is extremely corrosive and reactive.
Handle with extreme care in a fume hood with appropriate personal protective equipment.):

Prepare the Piranha solution by slowly and carefully adding H202 to H2SOa in a 3:7 volume
ratio in a designated glass beaker inside a fume hood. The reaction is highly exothermic.

o Immerse the silicon wafers in the hot Piranha solution for 10-15 minutes to remove organic
residues and create surface hydroxyl groups.[3]

o Carefully remove the wafers and rinse them extensively with DI water.

o Dry the wafers using a stream of high-purity nitrogen gas.

o Use the cleaned wafers immediately for the silanization protocol.

Protocol 2: Surface Modification with B(DMADMS) - Vapor Phase Deposition

This protocol is based on a vapor deposition method, which provides excellent control over the
monolayer formation.[2]

Materials:

Cleaned, hydroxylated silicon wafers

Bis(dimethylamino)dimethylsilane (B(DMADMS))

Vacuum deposition chamber or a Schlenk line setup

Heating source capable of maintaining 150 °C
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e Anhydrous toluene or hexane (for optional rinsing)

Procedure:

o Place the cleaned and dried silicon wafers into the reaction chamber.

o Heat the substrates to the desired deposition temperature (e.g., 150 °C).[2]

 Introduce B(DMADMS) vapor into the chamber. This can be done by heating the
B(DMADMS) source and flowing the vapor with an inert carrier gas or by introducing it into a
vacuum chamber.

» Allow the deposition to proceed for a set duration. A short exposure of 5-30 seconds is often
sufficient to form a saturated monolayer.[2]

o Purge the chamber with an inert gas (e.g., Argon or Nitrogen) to remove unreacted
B(DMADMS) and byproducts.

» (Optional) After cooling, the wafers can be rinsed with an anhydrous solvent like toluene to
remove any physisorbed molecules and then dried with nitrogen.[4]

o (Optional) A post-deposition bake (annealing) at 100-120 °C for 5-10 minutes can help
stabilize the formed monolayer.[5]

Protocol 3: Surface Characterization

1. Water Contact Angle (WCA) Goniometry:

e Place a small droplet (1-5 pL) of DI water on the surface of the modified and unmodified
wafers.

o Use a goniometer to capture the image of the droplet and measure the angle formed
between the solid-liquid interface and the liquid-vapor interface.

e Anincrease in the contact angle after modification indicates a successful increase in surface
hydrophobicity.[2]

2. X-ray Photoelectron Spectroscopy (XPS):
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e Place the sample in the ultra-high vacuum chamber of the XPS instrument.
e Acquire a survey spectrum to identify all elements present on the surface.
e Acquire high-resolution spectra for Si 2p, C 1s, O 1s, and N 1s regions.

o Successful modification is confirmed by the appearance of a N 1s peak and an increase in
the C 1s signal relative to the Si 2p signal from the substrate.[6] The Si 2p spectrum can also
show a component corresponding to the silane layer.[6]

3. Atomic Force Microscopy (AFM):
o Analyze the surface topography in non-contact or tapping mode.
e Scan a representative area (e.g., 1x1 pum) of both the bare and modified wafer.

o Calculate the root-mean-square (RMS) roughness. A uniform monolayer deposition should
result in minimal change to the surface roughness.[4]

Visualizations

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://analyticalscience.wiley.com/content/article-do/afm-and-xps-study-aminosilanes-si
https://analyticalscience.wiley.com/content/article-do/afm-and-xps-study-aminosilanes-si
https://www.bohrium.com/paper-details/xps-and-afm-characterization-of-aminosilanes-with-different-numbers-of-bonding-sites-on-a-silicon-wafer/813211754816339969-3587
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Wafer Preparation

Start: Silicon Wafer

Piranha Cleaning

(H2S04/H202)

DI Water Rinse &
Nitrogen Dry

l

Surface Modification

Vapor Deposition
with B(DMADMS)

Inert Gas Purge

Post-Deposition Bake
(Optional)

l

Surface Ch@acterizat,on

WCA Goniometry XPS Analysis

-

AFM Topography

End: Modified Wafer

Click to download full resolution via product page

Caption: Experimental workflow for silicon wafer surface modification.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1580881?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Caption: Reaction of B(DMADMS) with a hydroxylated silicon surface.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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